molecular formula C10H11BrO4S B12097745 Methyl 2-bromo-2-(4-methylsulfonylphenyl)acetate

Methyl 2-bromo-2-(4-methylsulfonylphenyl)acetate

Cat. No.: B12097745
M. Wt: 307.16 g/mol
InChI Key: FCRWSNBULADCBP-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(4-methylsulfonylphenyl)acetate is an organic compound that features a bromine atom, a methylsulfonyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-2-(4-methylsulfonylphenyl)acetate typically involves the bromination of a precursor compound followed by esterification. One common method involves the reaction of 4-methylsulfonylbenzyl bromide with methyl acetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-(4-methylsulfonylphenyl)acetate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Methyl 2-bromo-2-(4-methylsulfonylphenyl)acetate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: Utilized in the development of advanced materials with specific properties.

    Biological Studies: Employed in the study of enzyme inhibition and protein interactions.

    Industrial Applications: Used in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-2-(4-methylsulfonylphenyl)acetate involves its interaction with various molecular targets. In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites. The bromine atom and the methylsulfonyl group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-2-(4-methylphenyl)acetate: Lacks the sulfonyl group, resulting in different chemical properties.

    Methyl 2-chloro-2-(4-methylsulfonylphenyl)acetate: Contains a chlorine atom instead of bromine, leading to variations in reactivity.

    Methyl 2-bromo-2-(4-methylsulfonylphenyl)propanoate: Has an additional carbon in the ester chain, altering its physical and chemical characteristics.

Uniqueness

Methyl 2-bromo-2-(4-methylsulfonylphenyl)acetate is unique due to the presence of both a bromine atom and a methylsulfonyl group, which confer distinct reactivity and potential for diverse applications in various fields.

Biological Activity

Methyl 2-bromo-2-(4-methylsulfonylphenyl)acetate is a compound of significant interest due to its biological activity, particularly its interaction with cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This article explores the compound's biological properties, mechanisms of action, and potential applications, supported by various studies and data.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C₁₅H₁₅BrO₃S
  • Molecular Weight : 300.27 g/mol
  • Functional Groups : Bromo substituent, methylsulfonyl group, ester functionality

The structural features of this compound contribute to its unique reactivity and biological activity, particularly in relation to COX-2 inhibition.

The primary mechanism through which this compound exerts its biological effects is by inhibiting the COX-2 enzyme. COX-2 is responsible for converting arachidonic acid into prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, this compound can potentially reduce inflammation and alleviate pain associated with various inflammatory diseases.

Inhibition of COX-2

Research indicates that this compound effectively disrupts the arachidonic acid pathway, leading to decreased production of pro-inflammatory mediators. The inhibition profile suggests that this compound may serve as a candidate for anti-inflammatory therapies.

Table 1: Biological Activity Summary

Study ReferenceBiological ActivityIC50 (µM)Selectivity Ratio (COX-2/COX-1)
COX-2 Inhibition0.09>200
Anti-inflammatory0.06Not specified
AntimicrobialN/AN/A

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    A study demonstrated that this compound exhibited significant anti-inflammatory effects comparable to established COX-2 inhibitors like celecoxib. The compound was shown to reduce levels of pro-inflammatory cytokines in vitro and in vivo models, indicating its potential therapeutic application in treating inflammatory diseases .
  • In Vitro Studies :
    In vitro assays confirmed that the compound selectively inhibited COX-2 over COX-1, which is crucial for minimizing side effects commonly associated with non-selective NSAIDs. The selectivity ratio observed was significantly higher than many existing anti-inflammatory agents, suggesting a favorable safety profile .
  • Antimicrobial Properties :
    Additional research highlighted the antimicrobial activity of derivatives related to this compound, particularly against strains such as MRSA and E. coli. This broadens the scope of potential applications for the compound beyond just anti-inflammatory uses .

Properties

Molecular Formula

C10H11BrO4S

Molecular Weight

307.16 g/mol

IUPAC Name

methyl 2-bromo-2-(4-methylsulfonylphenyl)acetate

InChI

InChI=1S/C10H11BrO4S/c1-15-10(12)9(11)7-3-5-8(6-4-7)16(2,13)14/h3-6,9H,1-2H3

InChI Key

FCRWSNBULADCBP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)S(=O)(=O)C)Br

Origin of Product

United States

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